molecular formula C23H26N6O2 B11256887 7-[4-(dimethylamino)phenyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(dimethylamino)phenyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256887
M. Wt: 418.5 g/mol
InChI Key: KMMTZVZDMGINIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

The synthesis of 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethylamino and methoxy groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: It may have potential as a bioactive molecule in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives with different substituents. What sets 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-HYDROXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-ETHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

This detailed article provides a comprehensive overview of 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-14-6-11-19(31-5)18(12-14)27-22(30)20-15(2)26-23-24-13-25-29(23)21(20)16-7-9-17(10-8-16)28(3)4/h6-13,21H,1-5H3,(H,27,30)(H,24,25,26)

InChI Key

KMMTZVZDMGINIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.